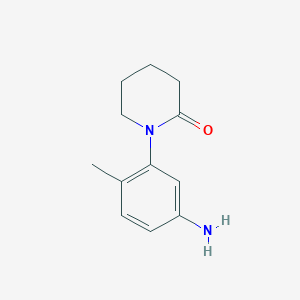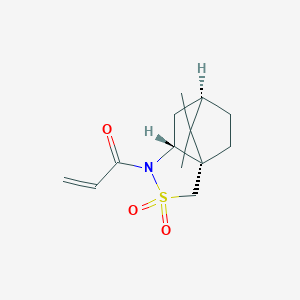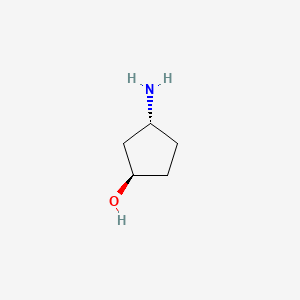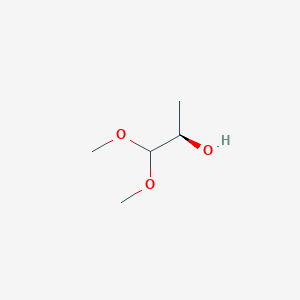![molecular formula C27H18N12 B3069033 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene CAS No. 1006608-03-2](/img/structure/B3069033.png)
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Vue d'ensemble
Description
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is a chemical compound with the molecular formula C9H6N12 . It has a molecular weight of 282.22 .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 815.9±75.0 °C and its predicted density is 1.771±0.06 g/cm3 . The predicted pKa value is 3.18±0.10 .Applications De Recherche Scientifique
Catalyst Synthesis
- Application : 1,3,5-Tris(hydrogensulfato) benzene, a derivative, has been utilized as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).
Metal-Organic Frameworks (MOFs)
- Application : The compound aids in the selective synthesis of expanded sodalite-type MOFs, contributing to increased stability and hydrogen storage capacity (Dincǎ et al., 2008).
Supramolecular Chemistry
- Application : It forms noncovalent complexes in solution, exhibiting significant implications in supramolecular chemistry (Kraft et al., 1999).
Fluorescent Chemo-Sensor
- Application : Derivatives of this compound have been developed as fluorescent chemo-sensors for selective sensing and capture of picric acid (Vishnoi et al., 2015).
Antimicrobial Agents
- Application : Novel derivatives exhibit potential as antimicrobial agents (Al‐Azmi et al., 2020).
Organic Electronics
- Application : The compound finds application in organic electronics, particularly as electron-transport materials in discotic liquid-crystalline oxadiazoles (Zhang et al., 2003).
Organotin Chemistry
- Application : Research explores its role in the formation of organotinnitrogen bonds, relevant in organometallic chemistry (Kozima et al., 1975).
Molecular Design for PHOLEDs
- Application : It is used in the molecular design of hosts for blue phosphorescent organic light-emitting diodes (PHOLEDs) (Ban et al., 2016).
Mécanisme D'action
Target of Action
This compound is a high-energy material, and its targets could be related to energy production or release .
Mode of Action
It’s known that the compound has a high thermal stability and chemical stability . This suggests that it may interact with its targets in a manner that withstands high temperatures and maintains its structure and function under various chemical conditions.
Biochemical Pathways
Given its application in the field of high-energy materials, it may influence pathways related to energy production or release .
Pharmacokinetics
It’s known that the compound has a high thermal stability and is insoluble in water and most organic solvents at room temperature . These properties could impact its bioavailability.
Result of Action
It’s known that the compound has good explosive performance and energy density . This suggests that its action results in a significant release of energy.
Action Environment
The action of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene can be influenced by environmental factors. Its high thermal stability suggests that it can function effectively at high temperatures . Additionally, its chemical stability indicates that it can maintain its structure and function in various chemical environments .
Propriétés
IUPAC Name |
5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCMZTOFKIYWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine](/img/structure/B3068952.png)

![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)
![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)

![(11bR)-4-Hydroxy-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068978.png)





![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)

